molecular formula C13H12N2O3S B1297203 Ethyl 7-methoxybenzo[d]imidazo[2,1-b]thiazole-2-carboxylate CAS No. 81021-97-8

Ethyl 7-methoxybenzo[d]imidazo[2,1-b]thiazole-2-carboxylate

Cat. No.: B1297203
CAS No.: 81021-97-8
M. Wt: 276.31 g/mol
InChI Key: UHKUIINEEJIQHE-UHFFFAOYSA-N
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Description

Ethyl 7-methoxybenzo[d]imidazo[2,1-b]thiazole-2-carboxylate is a heterocyclic compound that belongs to the class of benzoimidazothiazoles.

Mechanism of Action

Target of Action

The primary target of NSC697569 is Pantothenate synthetase of Mycobacterium tuberculosis (Mtb) . This enzyme plays a crucial role in the biosynthesis of pantothenate, a precursor for Coenzyme A, which is essential for various metabolic processes in the bacterium.

Mode of Action

NSC697569 interacts with Pantothenate synthetase, inhibiting its function

Biochemical Pathways

The inhibition of Pantothenate synthetase disrupts the biosynthesis of pantothenate and, consequently, Coenzyme A. This disruption affects various metabolic processes within Mtb, leading to its inability to grow and survive .

Pharmacokinetics

The compound was designed using in silico admet prediction , suggesting that its pharmacokinetic properties have been considered during its synthesis.

Result of Action

NSC697569 has demonstrated significant antitubercular activity. Specifically, it has shown an IC50 of 2.32 μM and an IC90 of 7.05 μM against Mtb H37Ra . Furthermore, it exhibited no acute cellular toxicity towards the MRC-5 lung fibroblast cell line at concentrations greater than 128 μM .

Action Environment

It’s worth noting that the compound showed selective inhibition ofMtb over a panel of non-tuberculous mycobacteria (NTM) , suggesting that its action may be influenced by the specific characteristics of the Mtb environment.

Biochemical Analysis

Biochemical Properties

Ethyl 7-methoxybenzo[d]imidazo[2,1-b]thiazole-2-carboxylate plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with enzymes such as pantothenate synthetase, which is involved in the biosynthesis of coenzyme A . The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting the metabolic pathways dependent on coenzyme A. Additionally, this compound has been found to interact with various proteins and biomolecules, influencing their function and stability .

Cellular Effects

This compound exhibits significant effects on various types of cells and cellular processes. In cancer cells, it has been observed to induce apoptosis by disrupting the mitochondrial membrane potential and activating caspase pathways . The compound also affects cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to altered gene expression and cellular metabolism . In non-cancerous cells, this compound has shown minimal toxicity, making it a potential candidate for therapeutic applications .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound binds to the active sites of enzymes, inhibiting their catalytic activity . For instance, its interaction with pantothenate synthetase leads to the inhibition of coenzyme A biosynthesis . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in changes in cellular functions and metabolic processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that this compound maintains its biological activity, with sustained effects on cellular functions and metabolic pathways . The compound’s efficacy may decrease over time due to potential interactions with other biomolecules in the cellular environment .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has shown therapeutic potential with minimal adverse effects . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with enzymes such as pantothenate synthetase . The compound affects the biosynthesis of coenzyme A, a critical cofactor in numerous metabolic reactions . Additionally, this compound can influence metabolic flux and metabolite levels by modulating the activity of other enzymes and regulatory proteins .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound’s localization and accumulation are influenced by its affinity for these transporters, which facilitate its movement across cellular membranes . This compound has been observed to accumulate in certain tissues, potentially enhancing its therapeutic effects .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function . The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications . For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and induce apoptosis in cancer cells . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-methoxybenzo[d]imidazo[2,1-b]thiazole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Comparison with Similar Compounds

Ethyl 7-methoxybenzo[d]imidazo[2,1-b]thiazole-2-carboxylate can be compared with other similar compounds, such as:

Properties

IUPAC Name

ethyl 6-methoxyimidazo[2,1-b][1,3]benzothiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3S/c1-3-18-12(16)9-7-15-10-5-4-8(17-2)6-11(10)19-13(15)14-9/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHKUIINEEJIQHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C3=C(C=C(C=C3)OC)SC2=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00327865
Record name NSC697569
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00327865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81021-97-8
Record name NSC697569
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00327865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Ethyl 7-methoxyimidazo[2,1-b]-benzthiazole-2-carboxylate was prepared according to the procedure as outlined in Example 1, (Step 1). Starting from 6-methoxy-2-amino benzothiazole (27 g, 0.15 mol) and ethyl bromopyruvate (39.9 g, 0.2 mol), 24 g (43% Yield) of ethyl 7-methoxyimidazo[2,1-b]-benzthiazole-2-carboxylate was isolated as a brown solid. (M+H) 277.
Quantity
27 g
Type
reactant
Reaction Step One
Quantity
39.9 g
Type
reactant
Reaction Step Two

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